molecular formula C22H17FN2S B12870664 1-(4-Fluorophenyl)-3-methylthio-4,5-diphenyl-1H-pyrazole CAS No. 871110-21-3

1-(4-Fluorophenyl)-3-methylthio-4,5-diphenyl-1H-pyrazole

Cat. No.: B12870664
CAS No.: 871110-21-3
M. Wt: 360.4 g/mol
InChI Key: DMMPCUHTISOCEZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-methylthio-4,5-diphenyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group, a methylthio group, and two phenyl groups attached to the pyrazole ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-methylthio-4,5-diphenyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, such as 4-fluorobenzaldehyde, in a condensation reaction.

    Addition of the methylthio group: This can be done using a methylthiolating agent like methylthiol chloride.

    Attachment of the phenyl groups: Phenyl groups can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to improve yield and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-methylthio-4,5-diphenyl-1H-pyrazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be used to introduce additional aromatic groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluorophenyl)-3-methylthio-4,5-diphenyl-1H-pyrazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-methylthio-4,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-methylthio-4,5-diphenyl-1H-pyrazole can be compared with other similar compounds, such as:

    This compound derivatives: These compounds have similar structures but differ in the substitution pattern on the pyrazole ring or the phenyl groups.

    Other pyrazole derivatives: Compounds like 1-phenyl-3-methylthio-4,5-diphenyl-1H-pyrazole or 1-(4-chlorophenyl)-3-methylthio-4,5-diphenyl-1H-pyrazole have similar core structures but different substituents.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

871110-21-3

Molecular Formula

C22H17FN2S

Molecular Weight

360.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-methylsulfanyl-4,5-diphenylpyrazole

InChI

InChI=1S/C22H17FN2S/c1-26-22-20(16-8-4-2-5-9-16)21(17-10-6-3-7-11-17)25(24-22)19-14-12-18(23)13-15-19/h2-15H,1H3

InChI Key

DMMPCUHTISOCEZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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